N-(4-Methoxyphenyl)-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-(4-Methoxyphenyl)-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzamido group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. Common reagents used in this step include sulfur sources and cyclization agents.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzothiophene ring with a methoxyphenyl group. This can be achieved through electrophilic aromatic substitution reactions using methoxyphenyl halides and a suitable catalyst.
Amidation Reaction: The final step involves the formation of the amide bond between the benzothiophene core and the methylbenzamido group. This can be achieved through the reaction of the benzothiophene carboxylic acid with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) and catalysts such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or nitro groups.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(4-Methoxyphenyl)-2-(3-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(4-Methoxyphenyl)-2-(3-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-15-6-5-7-16(14-15)22(27)26-24-21(19-8-3-4-9-20(19)30-24)23(28)25-17-10-12-18(29-2)13-11-17/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDFNVOTGMCZSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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